Octahydro-4,7-methano-1H-indenol

Description

BenchChem offers high-quality Octahydro-4,7-methano-1H-indenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydro-4,7-methano-1H-indenol including the price, delivery time, and more detailed information at info@benchchem.com.

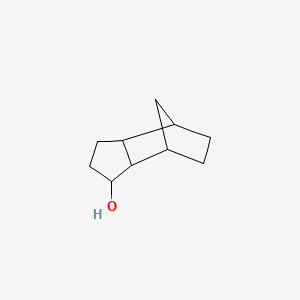

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[5.2.1.02,6]decan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBGUXADVFUERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51002-10-9 | |

| Record name | Octahydro-4,7-methano-1H-inden-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051002109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-4,7-methano-1H-indenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Octahydro-4,7-methano-1H-indenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-4,7-methano-1H-indenol, a saturated bicyclic alcohol, is a versatile chemical intermediate with applications in fragrance chemistry and materials science. Its rigid tricyclic framework makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, including spectroscopic and physical properties. Experimental protocols and data are presented to facilitate its use in research and development.

Introduction

Octahydro-4,7-methano-1H-indenol, systematically named tricyclo[5.2.1.02,6]decan-8-ol, is a C10 alicyclic alcohol. Its unique structure, derived from dicyclopentadiene, imparts specific stereochemical properties that are of interest in synthetic organic chemistry. The hydroxyl group at the 5-position serves as a key functional handle for a variety of chemical transformations, including oxidation, esterification, and substitution reactions.[1] This compound is primarily recognized for its utility as a synthetic intermediate in the production of fragrances and as a monomer for specialty polymers, where it can enhance material properties such as the glass transition temperature of polymethyl methacrylate (PMMA).[2]

Synthesis of Octahydro-4,7-methano-1H-indenol

The synthesis of octahydro-4,7-methano-1H-indenol can be achieved through several synthetic routes. The most common approaches involve the hydrogenation of an unsaturated precursor or the reduction of the corresponding ketone.

Catalytic Hydrogenation of Inden-5-ol

One efficient method for the synthesis of octahydro-4,7-methano-1H-inden-5-ol is the catalytic hydrogenation of its unsaturated precursor, inden-5-ol. This method ensures the complete saturation of the carbon framework.

-

Reaction Setup: A high-pressure reactor is charged with inden-5-ol and a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: A palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10 wt%, is added to the mixture.

-

Hydrogenation: The reactor is sealed and flushed with nitrogen before being pressurized with hydrogen gas to 3-5 bar. The reaction mixture is then heated to 60-80°C and stirred vigorously for 6-12 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up and Purification: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure octahydro-4,7-methano-1H-inden-5-ol.[1]

Reduction of Octahydro-4,7-methano-inden-5-one

An alternative route involves the reduction of the corresponding ketone, octahydro-4,7-methano-inden-5-one. This method is particularly useful if the ketone is a readily available starting material.

-

Reaction Setup: Octahydro-4,7-methano-inden-5-one is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Reducing Agent Addition: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a dilute acid. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol is then purified by column chromatography or recrystallization.

Characterization Data

The structural identity and purity of synthesized octahydro-4,7-methano-1H-indenol are confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [3] |

| Molecular Weight | 152.23 g/mol | [3] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 120-121 °C | [1][2][4] |

| Boiling Point | 255 °C at 760 mmHg | [1][2][4] |

| Density | 1.115 g/cm³ | [2][4] |

| CAS Number | 13380-89-7 | [3] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Complex aliphatic region with multiple overlapping multiplets due to the rigid bicyclic structure. A broad singlet or multiplet corresponding to the hydroxyl proton. |

| ¹³C NMR | Multiple signals in the aliphatic region (20-80 ppm) corresponding to the ten carbon atoms of the tricyclic framework. A signal for the carbon atom bearing the hydroxyl group would be expected in the range of 60-80 ppm. |

| Infrared (IR) | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group. C-H stretching vibrations just below 3000 cm⁻¹. C-O stretching vibration in the region of 1000-1200 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern would likely show a prominent peak corresponding to the loss of a water molecule (M-18). |

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthetic routes to Octahydro-4,7-methano-1H-indenol.

Caption: Workflow for the characterization of the final product.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific signaling pathways directly modulated by octahydro-4,7-methano-1H-indenol. While some derivatives have been noted for potential estrogenic effects, comprehensive studies on the parent compound's interaction with biological pathways are not extensively reported. A dithiocarbonate derivative of tricyclo[5.2.1.0(2,6)]-decan-8-ol, known as D609, has been investigated as a selective antitumor agent and antioxidant.[5] However, this activity is attributed to the dithiocarbonate moiety and is not directly indicative of the biological role of the parent alcohol.

Conclusion

Octahydro-4,7-methano-1H-indenol is a valuable synthetic intermediate with well-defined physical and chemical properties. The synthetic routes presented here, particularly catalytic hydrogenation and ketone reduction, offer reliable methods for its preparation. The provided characterization data serves as a benchmark for researchers working with this compound. While its direct biological activity is not yet fully elucidated, its utility in applied chemistry, especially in the development of new fragrances and polymers, is well-established. Further research into its potential pharmacological properties could open up new avenues for its application.

References

- 1. Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 | Benchchem [benchchem.com]

- 2. Octahydro-4,7-Methano-1H-Inden-5-ol CAS 13380-89-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. Prodrug modification increases potassium tricyclo[5.2.1.0(2,6)]-decan-8-yl dithiocarbonate (D609) chemical stability and cytotoxicity against U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Octahydro-4,7-methano-1H-indenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of Octahydro-4,7-methano-1H-indenol, a saturated bicyclic alcohol with a complex stereochemistry that has garnered interest in various chemical fields. This document details the synthesis, separation, and characterization of these stereoisomers, presenting data in a structured format for ease of comparison and providing detailed experimental methodologies.

Introduction to Stereoisomerism in Octahydro-4,7-methano-1H-indenol

The rigid, bridged ring structure of Octahydro-4,7-methano-1H-indenol, derived from dicyclopentadiene, gives rise to multiple stereocenters. The fusion of the cyclopentane and cyclohexanol rings can result in different spatial arrangements, primarily designated as endo and exo isomers. These diastereomers, in turn, can exist as pairs of enantiomers. The specific stereochemistry of these isomers is crucial as it can significantly influence their physical properties, chemical reactivity, and biological activity.[1] The differentiation and isolation of these individual stereoisomers are therefore of significant importance for their application in areas such as fragrance chemistry and as chiral building blocks in organic synthesis.

Synthesis of Octahydro-4,7-methano-1H-indenol Stereoisomers

The primary route for the synthesis of Octahydro-4,7-methano-1H-indenol is the catalytic hydrogenation of the corresponding unsaturated precursor, 4,7-methano-1H-inden-5-ol. The stereochemical outcome of this reaction, yielding a mixture of endo and exo isomers, is dependent on the reaction conditions.

General Experimental Protocol: Catalytic Hydrogenation

A general method for the synthesis involves the reduction of the unsaturated precursor using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Materials:

-

4,7-methano-1H-inden-5-ol

-

Palladium on carbon (5-10 wt%)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

-

A solution of 4,7-methano-1H-inden-5-ol in ethanol or methanol is placed in a high-pressure reactor.

-

A catalytic amount of palladium on carbon (5-10 wt% of the substrate) is added to the solution.

-

The reactor is sealed and purged with nitrogen gas to remove any air.

-

The reactor is then pressurized with hydrogen gas to 3-5 bar.

-

The reaction mixture is heated to 60-80°C and stirred vigorously for 6-12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reactor is cooled to room temperature and the excess hydrogen gas is carefully vented.

-

The reaction mixture is filtered to remove the Pd/C catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product, a mixture of Octahydro-4,7-methano-1H-indenol stereoisomers.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to separate the mixture of isomers.

Quantitative Data:

Separation of Stereoisomers

The separation of the complex mixture of stereoisomers of Octahydro-4,7-methano-1H-indenol requires advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly effective method for this purpose.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for their broad applicability.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV or refractive index detector).

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives coated on a silica support).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Temperature: The column temperature is usually maintained at a constant value, often near ambient temperature (e.g., 25°C), to ensure reproducible results.

Procedure:

-

The HPLC system is equilibrated with the chosen mobile phase until a stable baseline is achieved.

-

A solution of the mixture of Octahydro-4,7-methano-1H-indenol stereoisomers in the mobile phase is prepared.

-

A small volume of the sample solution is injected onto the chiral column.

-

The components of the mixture are separated based on their differential interactions with the chiral stationary phase.

-

The separated isomers are detected as they elute from the column, and the retention times are recorded.

-

For preparative separations, fractions corresponding to each peak are collected.

Data Presentation:

The results of the HPLC separation are typically presented as a chromatogram, which is a plot of the detector response versus time. Each peak in the chromatogram corresponds to a different stereoisomer. The retention time (tᵣ), peak area, and resolution (Rₛ) between adjacent peaks are key quantitative parameters.

| Parameter | Description |

| Retention Time (tᵣ) | The time it takes for a specific isomer to travel through the column. |

| Peak Area | Proportional to the amount of the corresponding isomer in the mixture. |

| Resolution (Rₛ) | A measure of the degree of separation between two adjacent peaks. |

While a specific chromatogram for Octahydro-4,7-methano-1H-indenol is not available, the described methodology is a standard approach for the resolution of such chiral alcohols.

Characterization of Stereoisomers

Once separated, the individual stereoisomers are characterized using various spectroscopic techniques to determine their absolute and relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the different stereoisomers. The spatial arrangement of the atoms in the endo and exo isomers leads to distinct chemical shifts and coupling constants for the protons and carbons in the molecule. While a complete set of assigned NMR data for each individual stereoisomer of the alcohol is not publicly available, some data for related aldehyde derivatives have been reported.[2]

Example ¹H NMR Data for a Mixture of Related Aldehyde Isomers:

| Compound | ¹H NMR (CDCl₃, 500 MHz) |

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Isomer 1) | 9.76 ppm (t, ~33% of 1H, J=2.1 Hz), 0.85-2.52 (m, 16.66H), 0.57 ppm (m, ~33% of 1H) |

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde (Isomer 2) | 9.73 ppm (t, ~66% of 1H, J=2.1 Hz), 0.85-2.52 (m, 16.66H) |

| 6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde | 9.65 ppm (d, 1H, J=2.0 Hz), 1.01 ppm (d, 3H, J=7.0 Hz), 0.90-2.25 ppm (m, 14H) |

Note: This data is for aldehyde derivatives and serves as an example of how NMR can distinguish between isomers in a mixture.[2]

X-ray Crystallography

For crystalline derivatives of Octahydro-4,7-methano-1H-indenol, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral centers. This technique is considered the gold standard for stereochemical assignment.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the starting material to the separated and characterized stereoisomers.

Caption: Workflow for the synthesis, separation, and characterization of stereoisomers.

Conclusion

The stereoisomers of Octahydro-4,7-methano-1H-indenol represent a challenging yet important class of molecules. Their synthesis through catalytic hydrogenation yields a complex mixture that necessitates the use of advanced separation techniques like chiral HPLC for their isolation. Detailed characterization by NMR and X-ray crystallography is essential for the unambiguous assignment of their stereochemistry. A thorough understanding and control of the stereoisomerism of this compound are critical for its successful application in various fields of chemistry and drug development.

References

Spectroscopic Analysis of Tricyclo[5.2.1.0²,⁶]decan-8-ol: A Technical Guide

Introduction

Tricyclo[5.2.1.0²,⁶]decan-8-ol is a saturated polycyclic alcohol with a rigid cage-like structure. This unique three-dimensional arrangement of atoms imparts specific chemical and physical properties, making it and its derivatives valuable building blocks in various fields, including materials science and drug development. The stereochemistry of the hydroxyl group, which can exist in either an exo or endo configuration, significantly influences the molecule's reactivity and biological activity. Therefore, a thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of these isomers. This technical guide provides a comprehensive overview of the spectroscopic analysis of tricyclo[5.2.1.0²,⁶]decan-8-ol, focusing on the key techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Stereochemistry

Tricyclo[5.2.1.0²,⁶]decan-8-ol is typically synthesized by the reduction of the corresponding ketone, tricyclo[5.2.1.0²,⁶]decan-8-one. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to a mixture of exo and endo isomers. The rigid framework of the tricyclic system often directs the approach of the reducing agent to the less sterically hindered face, which can favor the formation of one isomer over the other.

dot

Caption: Synthetic pathway to tricyclo[5.2.1.0²,⁶]decan-8-ol.

Spectroscopic Data

A detailed search of scientific literature and chemical databases did not yield specific, publicly available quantitative spectroscopic data for the individual exo and endo isomers of tricyclo[5.2.1.0²,⁶]decan-8-ol. While data for the precursor ketone and related structures are available, the specific NMR chemical shifts, coupling constants, IR absorption frequencies, and mass spectral fragmentation patterns for the target alcohol are not sufficiently documented to be presented here in tabular format.

However, based on the general principles of spectroscopy and the known data for similar polycyclic alcohols, the following sections outline the expected spectroscopic characteristics and the methodologies for their acquisition.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of tricyclo[5.2.1.0²,⁶]decan-8-ol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). The multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integration values for each signal should be determined. The signals corresponding to the proton attached to the hydroxyl-bearing carbon (H-8) and the hydroxyl proton itself are of particular diagnostic importance for distinguishing between the exo and endo isomers.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: The same NMR spectrometer, but tuned to the carbon frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a spectrum with single lines for each unique carbon atom. The chemical shifts are reported in ppm. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups. The chemical shift of the carbon bearing the hydroxyl group (C-8) is highly sensitive to the stereochemistry.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). The spectrum should show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The C-O stretching vibration will appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The exact positions of these bands can provide clues about the stereochemistry and any intramolecular hydrogen bonding.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of isomers and impurities.

-

Data Acquisition:

-

Electron Ionization (EI): This is a common ionization technique that provides a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a characteristic fragmentation pattern. The fragmentation pattern can be used to deduce the structure of the molecule.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are less likely to cause extensive fragmentation and are useful for confirming the molecular weight of the parent molecule, often observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

-

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of tricyclo[5.2.1.0²,⁶]decan-8-ol is outlined in the following diagram.

dot

Caption: Workflow for the spectroscopic analysis of tricyclo[5.2.1.0²,⁶]decan-8-ol.

Conclusion

An In-depth Technical Guide on Early Research of Dicyclopentadiene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentadiene (DCPD), a readily available byproduct of petroleum steam cracking, has been a subject of extensive research for over a century. Its unique strained bicyclic structure, containing two reactive double bonds, has made it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the early research on dicyclopentadiene derivatives, focusing on their synthesis, characterization, and foundational applications. Particular emphasis is placed on the detailed experimental protocols and quantitative data from seminal studies, offering a valuable resource for researchers exploring the rich chemistry of this fascinating molecule.

Core Chemistry of Dicyclopentadiene

Dicyclopentadiene exists as two stereoisomers: the kinetically favored endo isomer and the thermodynamically more stable exo isomer. The chemistry of DCPD is dominated by two key reactions: the retro-Diels-Alder reaction to generate cyclopentadiene monomer and the reactions of its two distinct double bonds.

Retro-Diels-Alder Reaction

Heating dicyclopentadiene above 150°C initiates a retro-Diels-Alder reaction, yielding two molecules of cyclopentadiene.[1] This equilibrium is fundamental to the use of DCPD as a stable source of the highly reactive cyclopentadiene monomer for various cycloaddition reactions.

Caption: Retro-Diels-Alder reaction of dicyclopentadiene.

Synthesis of Dicyclopentadiene Derivatives

Early research into dicyclopentadiene derivatives primarily explored addition reactions to its double bonds and Diels-Alder reactions using the in situ generated cyclopentadiene.

Diels-Alder Reactions

The Diels-Alder reaction of cyclopentadiene with various dienophiles is a cornerstone of DCPD chemistry, allowing for the stereoselective formation of a wide range of bicyclic adducts.

Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride [2]

-

Cracking of Dicyclopentadiene: 20 mL of dicyclopentadiene is placed in a 100 mL flask and arranged for fractional distillation. The dimer is heated with an electric flask heating mantle until it refluxes briskly, allowing the cyclopentadiene monomer to distill at 40-42°C. The collected monomer is kept on ice.

-

Reaction with Maleic Anhydride: 6 g of maleic anhydride is dissolved in 20 mL of ethyl acetate in a 125 mL Erlenmeyer flask, with gentle heating. 20 mL of ligroin is then added, and the solution is cooled in an ice/water bath.

-

Cycloaddition: 6 mL of freshly cracked, dry cyclopentadiene is added to the cold maleic anhydride solution. The mixture is swirled in the ice bath until the exothermic reaction subsides and a white solid product precipitates.

-

Recrystallization: The mixture is heated on a hot plate until the solid dissolves. The solution is then allowed to stand undisturbed for crystallization. The crystals are collected by vacuum filtration.

Table 1: Yields of Diels-Alder Adducts of Cyclopentadiene

| Dienophile | Product | Yield (%) | Reference |

| Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | Good | [2] |

| Methyl Acrylate | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | - | [3] |

| 1,4-Benzoquinone | 1:1 and 2:1 adducts | - | [3] |

Electrophilic Addition Reactions

The norbornene double bond of dicyclopentadiene is more strained and therefore more reactive towards electrophiles than the cyclopentene double bond.

Experimental Protocol: Synthesis of 3-Chlorocyclopentene from Cyclopentadiene [4]

-

Freshly distilled cyclopentadiene is cooled in a Dry Ice bath.

-

Dry hydrogen chloride gas is passed rapidly into the cold cyclopentadiene while maintaining the temperature below 0°C and ensuring good mixing by swirling. The amount of HCl added is monitored by weighing the flask periodically, stopping at approximately 90% of the theoretical amount.

-

The reaction mixture is allowed to stand in the cold for a short period and then subjected to fractional distillation under reduced pressure.

-

The product, 3-chlorocyclopentene, is collected as a colorless liquid.

Table 2: Products of Electrophilic Addition to Dienes

| Diene | Reagent | Product(s) | Reference |

| 1,3-Butadiene | HBr | 3-Bromo-1-butene and 1-bromo-2-butene | |

| Cyclopentadiene | HCl | 3-Chlorocyclopentene | [4] |

Functionalized Dicyclopentadiene Derivatives

Early work also focused on the synthesis of dicyclopentadiene derivatives with various functional groups, primarily for the development of new polymers.

Synthesis of Carboxyl-Functionalized Dicyclopentadiene [5][6]

A mixture of regioisomers of carboxylated dicyclopentadiene can be synthesized through the heterodimerization of carboxylated cyclopentadiene and unmodified cyclopentadiene.[5][6] This functionalized monomer can then be used in polymerization reactions to create polymers with tunable surface properties.[7]

Experimental Protocol: Synthesis of Ester-Containing Monomer Mixture [5][6]

-

To a solution of sodium cyclopentadienylide, dimethylcarbonate is added, and the mixture is refluxed for 6 hours.

-

After cooling and concentrating, isopropanol, sulfuric acid, and freshly cracked cyclopentadiene are added.

-

The solution is heated to 50°C overnight.

-

The product, a mixture of ester-containing dicyclopentadiene isomers, is isolated.

Table 3: Spectroscopic Data for Methyl Ester Functionalized Polydicyclopentadiene (fPDCPD)

| Technique | Key Signals | Reference |

| ¹H NMR (CDCl₃) | δ 6.52–6.65 (br, 1H), 5.22–5.55 (br, 2H), 3.69–3.75 (br, 3H) | |

| ¹³C NMR (CDCl₃) | δ 165.3, 143.9, 136.6, 131.5, 130.7, 56.0, 51.4 |

Bioactive Dicyclopentadiene Derivatives

While the majority of early research on dicyclopentadiene derivatives focused on materials science applications, there has been some exploration of their biological activities. The rigid, bicyclic scaffold of dicyclopentadiene makes it an interesting framework for the design of new therapeutic agents. However, specific examples of early research on bioactive DCPD derivatives are not extensively documented in the readily available literature. The broader class of cyclopentane and cyclopentene derivatives has shown a wide range of biological activities, suggesting potential for DCPD-based compounds.

Experimental and Logical Workflows

The synthesis of dicyclopentadiene derivatives often involves a multi-step process, starting from the cracking of dicyclopentadiene.

Caption: General workflow for the synthesis of dicyclopentadiene derivatives.

Conclusion

The early research on dicyclopentadiene derivatives laid a crucial foundation for the development of a wide range of materials and chemical entities. The fundamental reactions, including the retro-Diels-Alder reaction, Diels-Alder cycloadditions, and electrophilic additions, have been extensively studied and provide a versatile toolkit for the synthetic chemist. While the initial focus was heavily on polymer science, the unique structural features of dicyclopentadiene derivatives suggest that their potential in other areas, such as medicinal chemistry, remains an intriguing avenue for future exploration. This guide, by consolidating key experimental protocols and quantitative data from foundational studies, aims to serve as a valuable resource for researchers building upon this rich chemical legacy.

References

- 1. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, characterization and application of crosslinked functionalized polydicyclopentadiene [dspace.library.uvic.ca]

An In-depth Technical Guide to the Physical and Chemical Properties of Octahydro-4,7-methano-1H-indenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-4,7-methano-1H-indenol, a saturated tricyclic alcohol, presents a unique and rigid carbocyclic framework that has garnered interest in various fields, from materials science to fragrance chemistry. Its derivatives have also been noted for their potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of key isomers of Octahydro-4,7-methano-1H-indenol, detailed experimental protocols for property determination, and a discussion of its synthesis and potential biological relevance. The structural complexity, including the presence of multiple stereoisomers, offers a rich landscape for further scientific exploration and application.

Isomers of Octahydro-4,7-methano-1H-indenol

The general name "Octahydro-4,7-methano-1H-indenol" can refer to several positional isomers depending on the location of the hydroxyl group on the tricyclic scaffold. The most commonly cited isomers in scientific literature are Octahydro-4,7-methano-1H-inden-5-ol and Octahydro-4,7-methano-1H-inden-1-ol. Due to the bridged ring system, each of these positional isomers can also exist as endo and exo stereoisomers, which can significantly influence their physical and biological properties.[1]

Physical and Chemical Properties

The physical and chemical properties of the primary isomers of Octahydro-4,7-methano-1H-indenol are summarized in the tables below. This data is crucial for understanding the behavior of these compounds in various experimental and industrial settings.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [2][3] |

| Molecular Weight | 152.23 g/mol | [2][3] |

Isomer-Specific Properties

Octahydro-4,7-methano-1H-inden-5-ol (Tricyclo[5.2.1.0²˒⁶]decan-8-ol)

| Property | Value | CAS Number | Reference |

| Appearance | White to off-white powder or crystals | 13380-89-7 | [2] |

| Melting Point | 120-121 °C | 13380-89-7 | |

| Boiling Point | 255 °C at 760 mmHg | 13380-89-7 | |

| Density | 1.115 g/cm³ | 13380-89-7 | |

| Flash Point | 105 °C | 13380-89-7 |

Octahydro-4,7-methano-1H-inden-1-ol (Tricyclo[5.2.1.0²˒⁶]decan-3-ol)

| Property | Value | CAS Number | Reference |

| XLogP3 | 2.3 | 51002-10-9 | [3] |

| Hydrogen Bond Donor Count | 1 | 51002-10-9 | [3] |

| Hydrogen Bond Acceptor Count | 1 | 51002-10-9 | [3] |

| Rotatable Bond Count | 0 | 51002-10-9 | [3] |

Synthesis and Reactivity

The synthesis of Octahydro-4,7-methano-1H-indenol isomers is of significant interest, particularly for the production of derivatives used in the fragrance industry.[4] A common precursor for the 5-ol isomer is Octahydro-4,7-methano-inden-5-one.[4]

A general synthetic approach to produce derivatives of Octahydro-4,7-methano-1H-inden-5-ol is outlined below.

Caption: Synthetic pathway to aldehyde derivatives from Octahydro-4,7-methano-inden-5-one.

The hydroxyl group of Octahydro-4,7-methano-1H-indenol serves as a reactive handle for various chemical transformations, including oxidation and esterification. For instance, oxidation of the 5-ol isomer can yield the corresponding ketone, Octahydro-4,7-methano-1H-inden-5-one.[5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of Octahydro-4,7-methano-1H-indenol are provided below.

Determination of Melting Point

The melting point of solid isomers, such as Octahydro-4,7-methano-1H-inden-5-ol, can be determined using the capillary method.

Caption: Workflow for the determination of melting point.

Determination of Boiling Point

For liquid isomers or to determine the boiling point of molten solid isomers, the capillary method in a Thiele tube or a similar apparatus is employed.

Caption: Workflow for the determination of boiling point.

Determination of Solubility

The solubility of Octahydro-4,7-methano-1H-indenol in various solvents can be determined through systematic qualitative analysis.

Protocol:

-

Water Solubility: Add approximately 10-20 mg of the compound to 1 mL of deionized water in a test tube. Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely.

-

Organic Solvent Solubility: Repeat the procedure with common organic solvents such as ethanol, acetone, diethyl ether, and toluene.

-

Aqueous Acid/Base Solubility: For water-insoluble compounds, test for solubility in 5% aqueous HCl and 5% aqueous NaOH to determine acidic or basic characteristics.

Biological Activity and Signaling Pathways

While extensive research on the specific biological signaling pathways of Octahydro-4,7-methano-1H-indenol is limited, some of its derivatives have been reported to exhibit estrogenic activity.[6] Estrogens exert their effects primarily through estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[7] The binding of a ligand to the estrogen receptor can initiate a cascade of cellular events.

A generalized schematic of the estrogen receptor signaling pathway is presented below. It is important to note that the interaction of Octahydro-4,7-methano-1H-indenol or its derivatives with this pathway requires further experimental validation.

Caption: Generalized genomic estrogen receptor signaling pathway.

Conclusion

Octahydro-4,7-methano-1H-indenol represents a class of structurally intriguing molecules with established applications and potential for further development. This guide has provided a detailed overview of the physical and chemical properties of its key isomers, standardized protocols for their characterization, and insights into their synthesis and potential biological relevance. The provided data and workflows offer a valuable resource for researchers and professionals engaged in the study and application of these versatile compounds. Further investigation into the biological activities of specific isomers and their mechanisms of action is a promising area for future research.

References

- 1. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 2. Octahydro-4,7-methano-1H-inden-5-ol | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,7-Methano-1H-inden-1-ol, octahydro- | C10H16O | CID 548785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]

- 5. Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 | Benchchem [benchchem.com]

- 6. Estrogenic activity assessment of environmental chemicals using in vitro assays: identification of two new estrogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of Tricyclo[5.2.1.0²,⁶]decan-8-ol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tricyclo[5.2.1.0²,⁶]decan-8-ol isomers. This rigid bicyclic scaffold is of significant interest in medicinal chemistry and materials science, making a thorough understanding of its stereoisomers crucial for targeted synthesis and application. This document details the key isomers, their spectroscopic characterization, and the experimental protocols for their synthesis and analysis.

Introduction to Tricyclo[5.2.1.0²,⁶]decan-8-ol Isomers

The tricyclo[5.2.1.0²,⁶]decane framework, a saturated tetracyclic hydrocarbon, can be functionalized at various positions. The introduction of a hydroxyl group at the C-8 position gives rise to tricyclo[5.2.1.0²,⁶]decan-8-ol. The stereochemistry of this alcohol is primarily determined by the orientation of the hydroxyl group relative to the bridged ring system. The two main isomers are designated as exo and endo, based on the substituent's position relative to the norbornane-like cage structure. Further stereoisomerism can arise from the chiral centers within the molecule.

The common synthetic precursor to these alcohols is tricyclo[5.2.1.0²,⁶]decan-8-one.[1] Stereoselective reduction of this ketone allows for the targeted synthesis of either the exo or endo alcohol isomer.

Spectroscopic Data for Structural Elucidation

The definitive identification of the exo and endo isomers of tricyclo[5.2.1.0²,⁶]decan-8-ol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected Spectroscopic Data for Tricyclo[5.2.1.0²,⁶]decan-8-ol Isomers

| Spectroscopic Technique | Isomer | Expected Observations |

| ¹H NMR | exo | The proton attached to C-8 (H-8) is expected to appear at a specific chemical shift, with characteristic coupling constants to the neighboring bridgehead and methylene protons. |

| endo | The H-8 proton in the endo isomer will exhibit a different chemical shift and coupling pattern compared to the exo isomer due to anisotropic effects from the bicyclic system. | |

| ¹³C NMR | exo | The chemical shift of the carbon bearing the hydroxyl group (C-8) will be distinct. The chemical shifts of other carbons in the scaffold will also be influenced by the stereochemistry of the hydroxyl group. |

| endo | The C-8 chemical shift, along with those of the surrounding carbons, will differ from the exo isomer, providing a clear diagnostic marker for stereochemical assignment. | |

| IR Spectroscopy | Both | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. |

| Mass Spectrometry | Both | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₆O, 152.23 g/mol ).[2] The fragmentation pattern may show subtle differences between the isomers. |

Infrared (IR) Spectroscopy

Both the exo and endo isomers will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group.

Mass Spectrometry (MS)

The electron ionization mass spectra of both isomers are expected to show a molecular ion peak at m/z 152, corresponding to the molecular formula C₁₀H₁₆O.[2] While the overall fragmentation patterns might be similar, minor differences in the relative intensities of fragment ions could potentially be used to distinguish between the isomers.

Experimental Protocols

The successful elucidation of the structures of tricyclo[5.2.1.0²,⁶]decan-8-ol isomers hinges on carefully executed experimental procedures for their synthesis, separation, and spectroscopic analysis.

Synthesis of Tricyclo[5.2.1.0²,⁶]decan-8-ol Isomers

The primary route to the exo and endo alcohols is the reduction of the corresponding ketone, tricyclo[5.2.1.0²,⁶]decan-8-one. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Protocol 1: Stereoselective Reduction of Tricyclo[5.2.1.0²,⁶]decan-8-one

-

Dissolution: Dissolve tricyclo[5.2.1.0²,⁶]decan-8-one in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or ethanol) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature (typically 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of the chosen reducing agent.

-

For the preparation of the exo isomer, a bulky reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) is often used, as it will preferentially attack from the less hindered endo face.

-

For the preparation of the endo isomer, a less sterically demanding reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the desired isomer from any minor stereoisomers and impurities.

Separation and Purification of Isomers

In cases where the reduction is not completely stereoselective, the resulting mixture of exo and endo isomers can be separated using column chromatography.

Protocol 2: Chromatographic Separation of exo and endo Isomers

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the chromatography eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The less polar isomer is typically expected to elute first.

-

Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure isomers.

-

Concentration: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Spectroscopic Analysis

Accurate and high-quality spectroscopic data are essential for unambiguous structural assignment.

Protocol 3: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon.

-

2D NMR Experiments: To aid in the complete assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard.

Visualization of Key Relationships

The following diagrams illustrate the key relationships in the synthesis and structural elucidation of tricyclo[5.2.1.0²,⁶]decan-8-ol isomers.

Caption: Synthetic pathways to exo and endo isomers.

Caption: Workflow for structural elucidation.

Conclusion

The structural elucidation of tricyclo[5.2.1.0²,⁶]decan-8-ol isomers is a critical step in harnessing their potential in various scientific fields. Through the careful application of stereoselective synthesis and comprehensive spectroscopic analysis, particularly advanced NMR techniques, the unambiguous assignment of the exo and endo configurations can be achieved. The detailed protocols and data presented in this guide provide a solid foundation for researchers working with this important class of bicyclic alcohols.

References

Spectroscopic and Synthetic Profile of Octahydro-4,7-methano-1H-indenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Octahydro-4,7-methano-1H-indenol, a tricyclic alcohol of interest in various chemical research domains, including fragrance chemistry and materials science. This document details available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, outlines experimental protocols for its synthesis, and presents a logical workflow for its characterization.

¹H and ¹³C NMR Spectroscopic Data

¹³C NMR Data

A ¹³C NMR spectrum for Octahydro-4,7-methano-1H-indenol is available in public databases.[1] The spectrum was acquired on a Bruker HX-90 instrument. The key chemical shifts observed in the ¹³C NMR spectrum are summarized in the table below. The assignments are based on the known structure of the molecule and typical chemical shifts for similar bicyclic systems.

| Carbon Atom | Chemical Shift (δ, ppm) | Description |

| C-OH | ~70-80 | Carbon bearing the hydroxyl group |

| Bridgehead CH | ~40-50 | Methano bridge carbons |

| Cyclopentyl CH | ~30-40 | Carbons in the five-membered ring |

| Cyclohexyl CH₂ | ~20-30 | Carbons in the six-membered ring |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The provided ranges are typical for this class of compounds.

¹H NMR Data

While a complete, assigned ¹H NMR dataset for Octahydro-4,7-methano-1H-indenol is not explicitly detailed in the readily available literature, related compounds offer valuable comparative data. For instance, ¹H NMR data for various aldehyde and ketone derivatives of the octahydro-4,7-methano-1H-indene core have been reported in patent literature. This information can be used to infer the general regions where proton signals of the parent alcohol would appear.

The ¹H NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple stereoisomers. The signals would likely appear in the following regions:

-

CH-OH proton: A broad signal between 1.0 and 5.0 ppm, the chemical shift of which is highly dependent on solvent and concentration.

-

CH-OH proton (on the carbon bearing the hydroxyl group): A multiplet between 3.5 and 4.5 ppm.

-

Bridgehead protons: Multiplets in the upfield region of the spectrum.

-

Methylene and methine protons: A complex series of overlapping multiplets in the aliphatic region (approximately 0.8-2.5 ppm).

Experimental Protocols

The synthesis and analysis of Octahydro-4,7-methano-1H-indenol involve standard organic chemistry techniques. Below are generalized protocols based on available information.

Synthesis of Octahydro-4,7-methano-1H-indenol

A common route to Octahydro-4,7-methano-1H-indenol is through the reduction of the corresponding ketone, Octahydro-4,7-methano-1H-inden-5-one.

Reaction: Reduction of a Ketone to an Alcohol

Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).

Procedure Outline:

-

The ketone precursor is dissolved in a suitable solvent (e.g., methanol or ethanol for NaBH₄; diethyl ether or tetrahydrofuran for LiAlH₄).

-

The reducing agent is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of water or a dilute acid.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude alcohol.

-

Purification is typically achieved by column chromatography or recrystallization.

NMR Sample Preparation and Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

-

Approximately 5-10 mg of the purified Octahydro-4,7-methano-1H-indenol is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of Octahydro-4,7-methano-1H-indenol.

References

In-Depth Technical Guide to the GC-MS Analysis of Octahydro-4,7-methano-1H-indenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of Octahydro-4,7-methano-1H-indenol (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ), a tricyclic alcohol with applications in fragrance chemistry and as a synthetic intermediate.[1][2] Given the limited availability of a complete, published analytical protocol for this specific compound, this guide synthesizes available data with established principles for the analysis of cyclic alcohols.

Introduction to Octahydro-4,7-methano-1H-indenol and its Analysis

Octahydro-4,7-methano-1H-indenol is a saturated bicyclic alcohol. Its structural complexity and the presence of a polar hydroxyl group present unique considerations for its analysis by GC-MS. The primary goals of this analysis are typically the confirmation of its identity, quantification in a mixture, and the characterization of its isomeric forms.[1] GC-MS is the ideal technique for this purpose, offering high-resolution separation and sensitive detection with structural elucidation capabilities.

Proposed GC-MS Experimental Protocol

Sample Preparation and Derivatization

Due to the polar nature of the hydroxyl group, which can lead to poor peak shape and thermal instability during GC analysis, a derivatization step is highly recommended.[6][7][8] Silylation is a common and effective derivatization technique for alcohols, replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6][7][8] This process increases the volatility and thermal stability of the analyte.[6][9]

Detailed Silylation Protocol:

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and an aprotic solvent such as pyridine or acetonitrile.

-

Procedure:

-

Accurately weigh approximately 1-5 mg of the Octahydro-4,7-methano-1H-indenol sample into a 2 mL autosampler vial.

-

Add 500 µL of the aprotic solvent to dissolve the sample.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

-

Allow the vial to cool to room temperature before injection into the GC-MS.

-

Instrumentation

The following table outlines the proposed GC-MS instrument parameters for the analysis of the TMS-derivatized Octahydro-4,7-methano-1H-indenol.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) or Splitless, depending on sample concentration |

| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0-1.2 mL/min |

| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Solvent Delay | 3-5 minutes |

Data Presentation and Interpretation

Chromatographic Data

The retention behavior of a compound is a key identifier in gas chromatography. The Kovats retention index (RI) is a standardized measure that is independent of many operational parameters.

| Column Type | Kovats Retention Index (RI) |

| Nonpolar | 1077.6 |

| Polar | 1243.4 |

| Data sourced from available literature; specific experimental conditions for these determinations were not provided.[1] |

Mass Spectral Data

The mass spectrum provides a molecular fingerprint of the analyte. For Octahydro-4,7-methano-1H-indenol, the molecular ion peak (m/z 152) is expected to be of low abundance or absent, which is characteristic of alcohols.[10][11] The following table summarizes the known and predicted mass spectral fragments for both the underivatized and TMS-derivatized forms.

Underivatized Octahydro-4,7-methano-1H-indenol:

| m/z | Proposed Fragment | Notes |

| 152 | [M]⁺ | Molecular Ion (likely very low abundance or absent) |

| 134 | [M-H₂O]⁺ | Loss of water, a common fragmentation for alcohols.[2][10] |

| 108 | [C₈H₁₂]⁺ | Further fragmentation of the carbocyclic core.[2] |

| 93 | [C₇H₉]⁺ | Retro-Diels-Alder fragmentation is common for this type of ring system. |

| 79 | [C₆H₇]⁺ | Common fragment from cyclic systems. |

| 67 | [C₅H₇]⁺ | Cyclopentenyl cation, a stable fragment. |

TMS-Derivatized Octahydro-4,7-methano-1H-indenol:

| m/z | Proposed Fragment | Notes |

| 224 | [M]⁺ | Molecular Ion of the TMS derivative. |

| 209 | [M-CH₃]⁺ | Loss of a methyl group from the TMS moiety, a characteristic fragmentation. |

| 134 | [M-TMSOH]⁺ | Loss of trimethylsilanol (90 Da), corresponding to the dehydrated underivatized molecule. |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation, a very common and often abundant fragment in the spectra of TMS derivatives. |

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of Octahydro-4,7-methano-1H-indenol, from sample preparation to data interpretation.

Caption: Experimental workflow for the GC-MS analysis.

Proposed Mass Fragmentation Pathway

The fragmentation of cyclic alcohols in a mass spectrometer can be complex. The following diagram illustrates a proposed fragmentation pathway for underivatized Octahydro-4,7-methano-1H-indenol based on general principles and observed fragments.

Caption: Proposed fragmentation of the underivatized molecule.

For the TMS-derivatized molecule, the fragmentation is often more predictable:

Caption: Proposed fragmentation of the TMS-derivatized molecule.

Conclusion

The GC-MS analysis of Octahydro-4,7-methano-1H-indenol is a powerful method for its identification and characterization. While a standardized protocol is not widely published, a robust analysis can be achieved through a methodology that includes a silylation derivatization step to improve the analyte's chromatographic behavior. The interpretation of the resulting mass spectrum, focusing on the characteristic loss of water (or trimethylsilanol in the derivatized form) and the fragmentation of the tricyclic core, allows for confident identification. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- 1. Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 | Benchchem [benchchem.com]

- 2. Octahydro-4,7-methano-1H-inden-5-ol | C10H16O | CID 95606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 4. researchgate.net [researchgate.net]

- 5. shimadzu.com [shimadzu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 8. phenomenex.blog [phenomenex.blog]

- 9. youtube.com [youtube.com]

- 10. GCMS Section 6.10 [people.whitman.edu]

- 11. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Endo and Exo Isomers of Octahydro-4,7-methano-1H-indenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endo and exo isomers of Octahydro-4,7-methano-1H-indenol, key intermediates in the synthesis of various organic compounds, with notable applications in the fragrance industry. This document details their synthesis, stereochemistry, and spectral characterization, offering valuable insights for professionals in organic synthesis and drug development.

Introduction

Octahydro-4,7-methano-1H-indenol, also known by its systematic IUPAC name tricyclo[5.2.1.02,6]decan-8-ol, is a saturated bicyclic alcohol.[1] Its rigid, three-dimensional structure, derived from dicyclopentadiene, gives rise to stereoisomerism, specifically endo and exo isomers, which exhibit distinct physical and chemical properties. These isomers are of particular interest due to their use as precursors in the synthesis of fragrances and other specialty chemicals.[2] Understanding the stereoselective synthesis and characterization of these isomers is crucial for their effective application.

The core structure is synthesized through the Diels-Alder dimerization of cyclopentadiene, followed by hydrogenation and functional group transformations. The stereochemistry of the final alcohol is determined during the reduction of the precursor ketone, Octahydro-4,7-methano-5H-inden-5-one. The spatial arrangement of the hydroxyl group relative to the bicyclic ring system defines the endo and exo configuration, significantly influencing the molecule's properties and reactivity.

Synthesis of Endo and Exo Isomers

The synthesis of the endo and exo isomers of Octahydro-4,7-methano-1H-indenol is a multi-step process commencing with the Diels-Alder reaction of cyclopentadiene, followed by hydrogenation of the resulting dicyclopentadiene, oxidation to the ketone, and subsequent stereoselective reduction to the target alcohols.

Step 1: Synthesis of endo-Tricyclo[5.2.1.02,6]deca-3,8-diene (Dicyclopentadiene)

The initial step involves the [4+2] cycloaddition of cyclopentadiene, which readily dimerizes at room temperature to form endo-dicyclopentadiene. This reaction is typically performed by allowing freshly distilled cyclopentadiene (obtained by cracking dicyclopentadiene) to stand at room temperature.

Step 2: Hydrogenation to endo-Octahydro-4,7-methano-1H-indene (endo-Tetrahydrodicyclopentadiene)

The endo-dicyclopentadiene is then fully saturated via catalytic hydrogenation to yield endo-octahydro-4,7-methano-1H-indene.

Step 3: Oxidation to endo-Tricyclo[5.2.1.02,6]decan-8-one (Octahydro-4,7-methano-5H-inden-5-one)

The saturated hydrocarbon is subsequently oxidized to the corresponding ketone. Various oxidizing agents can be employed for this transformation.

Step 4: Reduction to endo- and exo-Octahydro-4,7-methano-1H-indenol

The final step is the reduction of the ketone, which yields a mixture of the endo and exo alcohol isomers. The stereoselectivity of this reduction is a critical factor determining the ratio of the two isomers. Hydride attack generally occurs from the less sterically hindered face of the carbonyl group. In the case of the endo-tricyclo[5.2.1.02,6]decan-8-one, the exo face is considered less hindered, leading to the preferential formation of the endo-alcohol. However, the use of bulky reducing agents can favor attack from the endo face, resulting in the exo-alcohol as the major product.

Experimental Protocols

Synthesis of Octahydro-4,7-methano-5H-inden-5-one

This protocol is adapted from a procedure for a related methylated derivative and can be optimized for the non-methylated analog.[3]

Materials:

-

endo-Octahydro-4,7-methano-1H-indene

-

Appropriate oxidizing agent (e.g., chromic acid, PCC)

-

Solvent (e.g., acetone, dichloromethane)

-

Quenching agent (e.g., isopropanol)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve endo-Octahydro-4,7-methano-1H-indene in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a suitable quenching agent.

-

Perform a liquid-liquid extraction to isolate the product.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude ketone.

-

Purify the crude product by vacuum distillation or column chromatography.

Reduction of Octahydro-4,7-methano-5H-inden-5-one

Materials:

-

Octahydro-4,7-methano-5H-inden-5-one

-

Sodium borohydride (NaBH4)

-

Methanol

-

Water

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve Octahydro-4,7-methano-5H-inden-5-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

-

After completion, slowly add water to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of endo and exo alcohols.

Separation of Endo and Exo Isomers

The diastereomeric endo and exo alcohols can be separated by column chromatography.

Materials:

-

Crude mixture of endo and exo alcohols

-

Silica gel

-

Eluent system (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude alcohol mixture in a minimum amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify the separated isomers.

-

Combine the fractions containing the pure isomers and remove the solvent to yield the isolated endo and exo alcohols.

Data Presentation

Physical Properties

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) |

| Endo | C10H16O | 152.23 |

| Exo | C10H16O | 152.23 |

Spectroscopic Data (Predicted based on Tetrahydrodicyclopentadiene analogs)[4]

| Isomer | 1H NMR (ppm) - Key Diagnostic Signal (H-5) | 13C NMR (ppm) - Key Diagnostic Signal (C-5) | IR Spectroscopy (cm-1) - Key Bands |

| Endo | Expected to be at a higher field (more shielded) | Expected to be at a higher field | O-H stretch (~3300-3400, broad), C-O stretch (~1050-1150) |

| Exo | Expected to be at a lower field (more deshielded) | Expected to be at a lower field | O-H stretch (~3300-3400, broad), C-O stretch (~1050-1150) |

Reference 1H NMR Data for a Methylated Analog (5-methyl-octahydro-4,7-methano-inden-5-ol): [3]

-

1H NMR (500 MHz, CDCl3): δ 2.58 (q, J=8.52 Hz, 1H), 1.82-1.94 (m, 4H), 1.77 (s, 1H), 1.74 (s, 1H), 1.63-1.69 (m, 1H), 1.60 (dd, J=12.73, 4.68 Hz, 1H), 1.39 (dt, J=10.75, 1.58 Hz, 1H), 1.32 (s, 3H), 1.17-1.30 (m, 2H), 1.11 (dd, J=12.73, 3.33 Hz, 1H), 0.87-1.00 (m, 2H).

Mandatory Visualizations

References

Methodological & Application

Application Notes and Protocols: Octahydro-4,7-methano-1H-indenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Octahydro-4,7-methano-1H-indenol, a versatile bicyclic alcohol, serves as a valuable intermediate and building block in modern organic synthesis. Its rigid tricyclic framework and functional group handle make it a strategic starting material for the construction of complex molecular architectures, finding applications in fragrance chemistry, polymer science, and potentially in the development of chiral ligands and auxiliaries for asymmetric synthesis. These notes provide detailed protocols for key transformations involving this reagent.

Synthesis of Key Intermediates and Derivatives

Oxidation of Octahydro-4,7-methano-1H-indenol to Octahydro-4,7-methano-1H-inden-5-one

The oxidation of the secondary alcohol to the corresponding ketone is a fundamental transformation, providing a key intermediate for further elaboration, particularly in the synthesis of fragrance compounds. The choice of oxidizing agent can be tailored to achieve high yields of the desired ketone.

Experimental Protocol: Oxidation using Potassium Permanganate (KMnO₄)

This protocol outlines the oxidation of octahydro-4,7-methano-1H-indenol to octahydro-4,7-methano-1H-inden-5-one.

-

Materials:

-

Octahydro-4,7-methano-1H-indenol

-

Potassium permanganate (KMnO₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Dissolve Octahydro-4,7-methano-1H-indenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium permanganate (1.0 eq) in water dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure octahydro-4,7-methano-1H-inden-5-one.

-

-

Expected Yield: ~85-95%

Table 1: Comparison of Oxidation Conditions

| Oxidizing Agent | Solvent System | Typical Yield | Notes |

| KMnO₄ | Dichloromethane/Water | 85-95% | Neutral aqueous conditions favor ketone formation. |

| CrO₃/H₂SO₄ | Acetone (Jones Oxidation) | 80-90% | Acidic conditions; requires careful temperature control. |

Multi-step Synthesis of Fragrance Aldehydes

Octahydro-4,7-methano-1H-inden-5-one is a precursor to a variety of aldehyde derivatives used in the fragrance industry. The following protocols detail a three-step synthesis to produce a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde.[1]

Caption: Pathway to chiral synthons via enzymatic desymmetrization.

Protocol 3.1: Lipase-catalyzed Desymmetrization

This protocol is adapted from the desymmetrization of a related meso-diol and illustrates a general method for accessing chiral derivatives.

- meso-exo-3,5-dihydroxymethylenetricyclo[5.2.1.0(2,6)]decane

- Lipase from Pseudomonas cepacia (e.g., PS-C 'Amano' II)

- Vinyl acetate

- Cel-ite

-

Procedure:

-

Suspend the meso-diol in vinyl acetate.

-

Add the lipase immobilized on Celite.

-

Stir the suspension at room temperature and monitor the reaction by chiral gas chromatography (GC).

-

Upon reaching approximately 50% conversion, filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting chiral monoacetate from the remaining diol by column chromatography.

-

-

Quantitative Data from Literature (for the related diol):

-

Yield of monoacetate: 93%

-

Enantiomeric excess (ee): >99%

-

These enantiopure synthons can then be further functionalized to create chiral ligands or auxiliaries for use in a variety of asymmetric transformations, such as aldol reactions, Diels-Alder reactions, or catalytic hydrogenations. The rigid tricyclic scaffold is expected to provide a well-defined steric environment to induce high levels of stereoselectivity.

References

- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tricyclo[5.2.1.0,2,6]decan-8-amine|CAS 669-51-2 [benchchem.com]

- 3. Catalytic Enantioselective Formation of Chiral Bridged Dienes Which Are Themselves Ligands for Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enhancing PMMA Glass Transition Temperature with Octahydro-4,7-methano-1H-indenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for enhancing the glass transition temperature (Tg) of poly(methyl methacrylate) (PMMA) through copolymerization with a bulky, alicyclic methacrylate monomer derived from Octahydro-4,7-methano-1H-indenol.

Introduction

Poly(methyl methacrylate) (PMMA) is a widely utilized amorphous thermoplastic known for its exceptional optical clarity, good mechanical properties, and biocompatibility. However, its relatively low glass transition temperature (Tg), typically around 105 °C, limits its application in areas requiring higher thermal stability. Incorporating bulky, rigid structural units into the polymer backbone is a proven strategy to restrict chain mobility and consequently increase the Tg of the resulting copolymer.